molecular formula C8H10BrN3 B1276686 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine CAS No. 446286-61-9

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1276686
M. Wt: 228.09 g/mol
InChI Key: AKQGPROZPHKDMD-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The presence of a bromine atom and a pyrrolidinyl group at specific positions on the pyrimidine ring can significantly alter the compound's chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromo substituents, has been extensively studied. For instance, a novel synthesis of 5-bromo-2-iodopyrimidine has been described, which serves as a useful intermediate in palladium-catalyzed cross-coupling reactions, allowing for the efficient synthesis of various substituted pyrimidine compounds . Additionally, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization demonstrates the versatility of bromopyrimidines in constructing complex heterocycles . These synthetic routes highlight the importance of bromopyrimidines as intermediates in the synthesis of diverse organic molecules.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives can be elucidated using spectroscopic techniques and computational methods. For example, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis . Furthermore, density functional theory (DFT) calculations can provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties of compounds like 5-bromo-2-hydroxy pyrimidine .

Chemical Reactions Analysis

Bromopyrimidines are versatile intermediates that can undergo various chemical reactions. They can participate in Suzuki cross-coupling reactions to yield heteroarylpyrimidines , and they can be transformed into different skeletons, such as imidazopyridines, through cyclization and bromination reactions . The presence of bromine also allows for further functionalization through reactions like Kumada cross-couplings and Buchwald–Hartwig amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives can be studied through spectroscopic and computational analyses. Spectroscopic characterization, including FT-IR and NMR spectroscopy, provides information on the vibrational frequencies and chemical shift values . Computational studies, such as DFT, can predict properties like the band gap energy, indicating charge transfer within the molecule, and non-linear optical properties . Additionally, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC) .

Scientific Research Applications

  • Field : Organic Chemistry

    Application : Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

    Method : The details of the synthesis process are not provided in the source .

    Results : The source does not provide specific results or outcomes .

  • Field : Organic Chemistry

    Application : Synthesis of 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol

    Method : Triethylamine and pyrrolidine are added to a stirred solution of 5-bromo-2,4-dichloropyrimidine in acetonitrile. The reaction mixture was stirred at room temperature overnight .

    Results : The source does not provide specific results or outcomes .

Safety And Hazards

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGPROZPHKDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425084
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine

CAS RN

446286-61-9
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 2-chloro-5-bromopyrimidine and pyrrolidine by the method of Example 44 (b).
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